Intrinsic Antibacterial Activity: Eightfold Lower Potency Than Parent Cefotaxime Against Gram-Negative Isolates
3-Desacetyl cefotaxime exhibits approximately eightfold lower antibacterial activity compared to its parent compound cefotaxime when tested against a panel of 320 Gram-negative clinical isolates, establishing a defined quantitative potency gradient essential for experimental design and data interpretation [1]. This eightfold reduction in intrinsic activity is critical for studies evaluating the relative contribution of metabolite versus parent compound in vivo.
| Evidence Dimension | Intrinsic antibacterial potency (relative activity) |
|---|---|
| Target Compound Data | Activity level approximately eightfold lower than cefotaxime |
| Comparator Or Baseline | Cefotaxime (reference activity baseline) |
| Quantified Difference | Approximately eightfold reduction in antimicrobial activity |
| Conditions | Broth microdilution MIC testing; 320 Gram-negative clinical isolates including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus mirabilis |
Why This Matters
Researchers conducting in vitro antimicrobial studies require this potency differential for accurate experimental design and interpretation when comparing metabolite versus parent compound activity.
- [1] Piédrola G, Galan I, Leyva AMG, Maroto MC. Comparison of in vitro activity of cefotaxime and desacetylcefotaxime alone and in combination against 320 gram-negative clinical isolates. Drugs. 1988;35 Suppl 2:62-64. View Source
